
2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid
Übersicht
Beschreibung
2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to create compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid is characterized by a pyrrolidine ring and its derivatives . The pyrrolidine ring is one of the most significant features of the molecule due to the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives have been studied . For example, acetic acid has been used to promote efficient, one-pot synthesis of certain derivatives based on a condensation reaction strategy .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Pharmacological Properties
- Derivatives of acetic acid compounds, including rhodanine-3-acetic acid and thioxothiazolidin-3-yl acetic acids, have been found to exhibit a wide range of pharmacological activities. They have been identified as potent inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications, with some derivatives showing higher efficacy than the clinically used epalrestat. This indicates potential therapeutic applications in managing diabetic complications by inhibiting aldose reductase activity (Kučerová-Chlupáčová et al., 2020).
Antimicrobial Activity
- Rhodanine-3-acetic acid-based compounds, similar in structure to 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid, have shown significant antimicrobial activity against a range of bacteria, mycobacteria, and fungi. This suggests their potential application in treating infections caused by these microorganisms (Krátký et al., 2017).
Chemical Synthesis and Drug Development
- The structural and chemical properties of various acetic acid derivatives, including those related to 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid, have been explored for their potential in drug development. These compounds have been synthesized and characterized for their antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Čačić et al., 2009).
Molecular Structure Analysis
- Studies on the molecular structure of acetic acid derivatives, including conformational analyses, provide insights into their interaction with biological systems and potential applications in the design of molecules with desired pharmacological properties (Gerhardt et al., 2012).
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and development of pyrrolidine derivatives, including 2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid, could involve further optimization to improve their biological activity . The discovery of new pyrrolidine compounds with different biological profiles could guide medicinal chemists to the best approach in the design of new drugs .
Wirkmechanismus
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes, receptors, and ion channels . .
Mode of action
The mode of action would depend on the specific targets of the compound. Generally, pyrrolidine derivatives can bind to their targets and modulate their activity, leading to changes in cellular processes .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by its chemical structure. For instance, the presence of the diethoxy groups in “2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid” could potentially affect its solubility and permeability, which in turn could influence its absorption and distribution .
Eigenschaften
IUPAC Name |
2-(3,4-diethoxypyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-3-14-8-5-11(7-10(12)13)6-9(8)15-4-2/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGMNIDDTGLSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Diethoxypyrrolidin-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



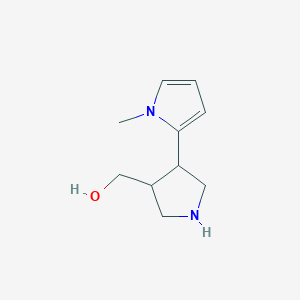

![6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478214.png)
![Methyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1478215.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B1478219.png)
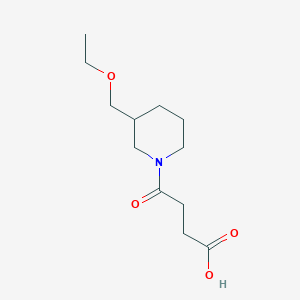
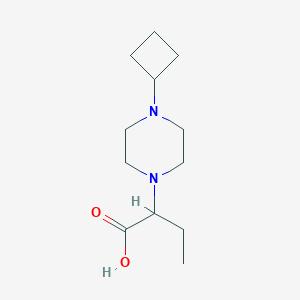
![2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478223.png)


![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)
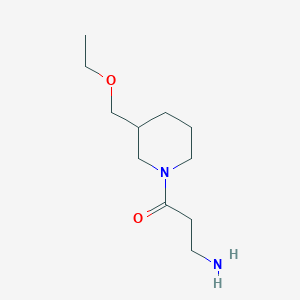
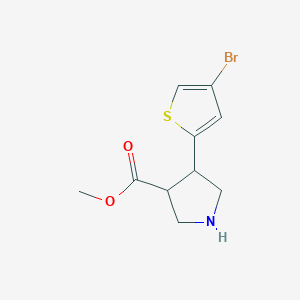
![(2-Azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1478234.png)